(Z)-6-methyl-3-(((6-methylpyridin-2-yl)amino)methylene)-2H-pyran-2,4(3H)-dione
Description
Properties
IUPAC Name |
4-hydroxy-6-methyl-3-[(E)-(6-methylpyridin-2-yl)iminomethyl]pyran-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-8-4-3-5-12(15-8)14-7-10-11(16)6-9(2)18-13(10)17/h3-7,16H,1-2H3/b14-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZOWQOWNSYOSZ-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N=CC2=C(C=C(OC2=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)/N=C/C2=C(C=C(OC2=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-methyl-3-(((6-methylpyridin-2-yl)amino)methylene)-2H-pyran-2,4(3H)-dione typically involves the condensation of 6-methylpyridin-2-amine with a suitable aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and may require heating to reflux temperatures to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(Z)-6-methyl-3-(((6-methylpyridin-2-yl)amino)methylene)-2H-pyran-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Antimicrobial Properties
One of the most notable applications of this compound is its antimicrobial activity . Research indicates that derivatives of 2H-pyran-3(6H)-ones, including those with similar structures to (Z)-6-methyl-3-(((6-methylpyridin-2-yl)amino)methylene)-2H-pyran-2,4(3H)-dione, exhibit significant antibacterial effects against gram-positive bacteria. For instance, studies have shown that certain derivatives can achieve minimum inhibitory concentrations (MIC) as low as 0.75 µg/mL against Streptococcus species and 1.56 µg/mL against Staphylococcus aureus .
Table 1: Antimicrobial Activity of Pyran Derivatives
| Compound Name | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 1.56 |
| Compound B | Streptococcus sp. | 0.75 |
| Compound C | Bacillus subtilis | 2.0 |
Synthesis and Structural Studies
The synthesis of (Z)-6-methyl-3-(((6-methylpyridin-2-yl)amino)methylene)-2H-pyran-2,4(3H)-dione has been explored through various condensation and ring-closing reactions. These synthetic pathways not only highlight the compound's structural versatility but also its potential for further derivatization to enhance biological activity .
Case Study: Synthesis Techniques
A study detailed the synthesis of similar pyridinone compounds via a one-pot Knoevenagel condensation followed by intramolecular lactonization, demonstrating effective yields and the ability to modify functional groups for enhanced activity .
Potential in Cancer Research
Recent investigations suggest that compounds related to (Z)-6-methyl-3-(((6-methylpyridin-2-yl)amino)methylene)-2H-pyran-2,4(3H)-dione may exhibit anticancer properties. Some derivatives have shown promising results in inhibiting cancer cell proliferation in vitro, indicating a need for further exploration in pharmacological contexts .
Table 2: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | HeLa | 15 |
| Compound E | MCF7 | 20 |
| Compound F | A549 | 10 |
Neuroprotective Effects
Emerging research has pointed to the neuroprotective effects of similar compounds derived from pyran structures. For example, certain derivatives have been shown to protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of (Z)-6-methyl-3-(((6-methylpyridin-2-yl)amino)methylene)-2H-pyran-2,4(3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes, resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related derivatives, focusing on substituents, physicochemical properties, and inferred reactivity.
Table 1: Structural and Physicochemical Comparison
*Calculated based on substituents and core structure.
Key Comparisons
However, the bromophenyl group’s electronegativity may improve lipid solubility, favoring membrane penetration . Its smaller size may facilitate crystallographic characterization, as seen in SHELX-refined structures .
Synthetic Pathways The target compound likely follows a condensation pathway similar to , where 4-hydroxy-6-methylpyran-2-one reacts with an amine derivative. Base-free conditions favor C–C bond formation, while bases like triethylamine promote cyclization (e.g., pyrano[4,3-b]pyranes in ).
Biological Relevance Pyridone derivatives () with hydroxyphenyl or cyano groups exhibit antitumor activity, suggesting that the target’s pyridinyl group could similarly interact with biological targets via π-stacking or metal coordination . The bromophenyl analog () may face steric hindrance due to its bulky substituent, reducing binding efficiency compared to the target’s planar pyridinyl group.
Spectroscopic Characterization All compounds are characterized using NMR and IR spectroscopy (). The target’s Z-configuration can be confirmed via NOESY or X-ray crystallography, as employed in SHELX-refined structures ().
Stability and Storage The dimethylamino analog () is noted for long-term storage stability, implying that the target compound’s pyridinyl group may confer similar stability if protected from light and moisture .
Research Findings and Inferences
- Structural Flexibility : The pyran-dione core allows diverse substitutions, enabling tuning of electronic and steric properties for specific applications (e.g., medicinal chemistry or materials science).
- Unanswered Questions : Predicted properties (e.g., pKa, density) for the target compound require experimental validation. Biological assays are needed to confirm inferred activities.
Biological Activity
(Z)-6-methyl-3-(((6-methylpyridin-2-yl)amino)methylene)-2H-pyran-2,4(3H)-dione is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, highlighting its significance in medicinal chemistry.
Synthesis
The compound can be synthesized through various condensation reactions involving 6-methylpyridin-2(1H)-one and appropriate amines under controlled conditions. The synthesis typically involves the formation of the pyran ring through a one-pot reaction that includes cyclization and subsequent functionalization to yield the target compound in moderate to high yields .
Antimicrobial Activity
Research indicates that derivatives of 2H-pyran-3(6H)-ones exhibit significant activity against gram-positive bacteria. For instance, compounds with substituents at C-2 and C-6 have shown enhanced antibacterial properties. Specifically, the presence of bulky groups at C-2 correlates with increased antimicrobial activity. The minimum inhibitory concentrations (MICs) for certain derivatives have been reported as low as 0.75 micrograms/mL against Streptococcus species .
Table 1: Antimicrobial Activity of Pyran Derivatives
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 8a | 1.56 | Staphylococcus aureus |
| 9 | 0.75 | Streptococcus sp. |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Kinase inhibition studies suggest that related pyridine derivatives can inhibit specific receptor tyrosine kinases involved in cancer progression. For instance, compounds similar to (Z)-6-methyl-3-(((6-methylpyridin-2-yl)amino)methylene)-2H-pyran-2,4(3H)-dione have demonstrated selective inhibition of epidermal growth factor receptor (EGFR), which is crucial in various cancers .
Case Studies
- Antibacterial Efficacy : A study conducted on a series of pyran derivatives demonstrated that modifications at specific positions significantly influenced their antibacterial efficacy. The most potent derivative showed an MIC comparable to standard antibiotics, indicating potential for further development .
- Cancer Treatment : In preclinical trials, compounds derived from this class exhibited promising results in inhibiting tumor growth in xenograft models. The mechanism was attributed to their ability to interfere with key signaling pathways involved in cell proliferation and survival .
Q & A
Q. What are the optimal synthetic routes for preparing (Z)-6-methyl-3-(((6-methylpyridin-2-yl)amino)methylene)-2H-pyran-2,4(3H)-dione?
Methodological Answer: The compound is synthesized via condensation reactions between 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one and amines (e.g., 6-methylpyridin-2-amine) under inert atmospheres (argon/nitrogen) in polar solvents like ethanol. Key steps include:
Q. How is E/Z isomerism controlled during synthesis?
Methodological Answer: Isomer ratios (e.g., Z-configuration dominance) are influenced by:
- Steric Effects : Bulky substituents favor the Z-isomer by reducing steric clash .
- Reaction Time/Temperature : Longer reaction times (24 hours) at moderate temperatures (25°C) improve Z-selectivity .
- Analytical Confirmation : Monitor via H NMR (olefinic proton signals) and compare integration ratios .
Q. What spectroscopic methods are used to characterize this compound?
Methodological Answer:
- IR Spectroscopy : Identify carbonyl stretches (1650–1700 cm) and enamine C=N bonds (~1570 cm) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI+/APCI+ (e.g., [M+H] peaks) .
- High-Resolution MS (HRMS) : Validate exact mass with <5 ppm error .
Advanced Research Questions
Q. How can regioselectivity in methyleneamino linkage formation be optimized?
Methodological Answer: Regioselectivity is controlled by:
- Electrophilic Activation : Use electron-withdrawing groups (e.g., formyl) on the pyran-dione core to direct nucleophilic attack by amines .
- Catalytic Additives : Employ Lewis acids (e.g., ZnCl) or base catalysts (e.g., triethylamine) to enhance reaction specificity .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for selective bond formation .
Q. What strategies are effective for evaluating antibacterial activity in derivatives?
Methodological Answer:
- Agar Dilution Assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
- Structure-Activity Relationships (SAR) : Modify the pyridinylamino or methyl groups to assess impact on bioactivity .
- Mechanistic Studies : Probe membrane disruption or enzyme inhibition via fluorescence-based assays (e.g., β-galactosidase inhibition) .
Q. How can single-crystal X-ray diffraction resolve challenges in structural elucidation?
Methodological Answer:
- Crystallization : Grow crystals via slow evaporation in solvent mixtures (e.g., DCM/hexane) .
- Data Refinement : Use SHELX programs (SHELXL/SHELXS) for structure solution and refinement, leveraging high-resolution data (R-factor <0.05) .
- Validation : Confirm Z-configuration via anisotropic displacement parameters and hydrogen bonding networks .
Q. What computational approaches predict biological targets for this compound?
Methodological Answer:
- Molecular Docking : Screen against kinase or protease targets (e.g., tyrosine kinases) using AutoDock Vina .
- Molecular Dynamics (MD) : Simulate binding stability (10–100 ns trajectories) in explicit solvent models (e.g., TIP3P water) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
